molecular formula C14H15FN2O3S B6624996 N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide

N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide

Cat. No.: B6624996
M. Wt: 310.35 g/mol
InChI Key: OSDXRNWIYOIIOR-UHFFFAOYSA-N
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Description

N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide: is a synthetic organic compound that belongs to the class of heterocyclic amides. This compound is characterized by the presence of a thiazole ring, a fluorinated benzamide moiety, and two methoxy groups. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O3S/c1-4-9-14(21-7-16-9)17-13(18)11-8(15)5-6-10(19-2)12(11)20-3/h5-7H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDXRNWIYOIIOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=N1)NC(=O)C2=C(C=CC(=C2OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Fluorinated Benzamide Moiety: The fluorinated benzamide can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated benzoyl chloride reacts with an amine derivative of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethyl-1,3-thiazol-5-yl)-6-chloro-2,3-dimethoxybenzamide
  • N-(4-ethyl-1,3-thiazol-5-yl)-6-bromo-2,3-dimethoxybenzamide
  • N-(4-ethyl-1,3-thiazol-5-yl)-6-iodo-2,3-dimethoxybenzamide

Uniqueness

N-(4-ethyl-1,3-thiazol-5-yl)-6-fluoro-2,3-dimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and membrane permeability of compounds, making this particular compound potentially more effective in biological applications compared to its chloro, bromo, or iodo analogs.

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